molecular formula C6H6N4O B093486 2-Pteridinol,3,4-dihydro-(7ci,8ci) CAS No. 16878-89-0

2-Pteridinol,3,4-dihydro-(7ci,8ci)

Cat. No.: B093486
CAS No.: 16878-89-0
M. Wt: 150.14 g/mol
InChI Key: WEVWMDXKENHVCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alilusem potassium: is a small molecule drug developed by Mochida Pharmaceutical Co., Ltd. It is primarily known for its diuretic properties, which make it effective in treating conditions such as edema. The molecular formula of Alilusem potassium is C17H15ClKN2O5S .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Alilusem potassium involves several steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, sulfonation, and potassium salt formation .

Industrial Production Methods: : Industrial production of Alilusem potassium likely involves large-scale organic synthesis techniques, including batch and continuous flow processes. The production methods are designed to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: : Alilusem potassium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Alilusem potassium .

Scientific Research Applications

Alilusem potassium has several scientific research applications, including:

Mechanism of Action

Alilusem potassium exerts its effects by inhibiting chloride channels in the renal tubules, leading to increased excretion of sodium and chloride ions. This results in increased urine output and reduced fluid retention. The molecular targets include chloride channels and organic anion transporting polypeptides (OATP), which play a role in the uptake and excretion of the compound .

Comparison with Similar Compounds

Similar Compounds

    Furosemide: Another diuretic that inhibits sodium-potassium-chloride cotransporters in the renal tubules.

    Hydrochlorothiazide: A diuretic that inhibits sodium-chloride symporters in the distal convoluted tubules.

    Bumetanide: Similar to Furosemide, it inhibits sodium-potassium-chloride cotransporters but is more potent

Uniqueness: : Alilusem potassium is unique due to its specific inhibition of chloride channels and its potential for fewer side effects compared to other diuretics. Its distinct molecular structure and mechanism of action make it a valuable compound in both research and therapeutic applications .

Properties

CAS No.

16878-89-0

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3,4-dihydro-1H-pteridin-2-one

InChI

InChI=1S/C6H6N4O/c11-6-9-3-4-5(10-6)8-2-1-7-4/h1-2H,3H2,(H2,8,9,10,11)

InChI Key

WEVWMDXKENHVCZ-UHFFFAOYSA-N

SMILES

C1C2=NC=CN=C2NC(=O)N1

Canonical SMILES

C1C2=NC=CN=C2NC(=O)N1

Synonyms

2-Pteridinol, 3,4-dihydro- (7CI,8CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.